Cas no 1218428-28-4 (2-amino-4-(diethylamino)butanoic acid)

2-amino-4-(diethylamino)butanoic acid 化学的及び物理的性質
名前と識別子
-
- 2-amino-4-(diethylamino)butanoic acid
- 2-Amino-4-diethylamino-butyric acid
- Butanoic acid, 2-amino-4-(diethylamino)-
- AKOS016052358
- 1218428-28-4
- EN300-192453
- SCHEMBL304049
- AKOS000167945
-
- インチ: 1S/C8H18N2O2/c1-3-10(4-2)6-5-7(9)8(11)12/h7H,3-6,9H2,1-2H3,(H,11,12)
- InChIKey: TXJCSRZHJCNEBF-UHFFFAOYSA-N
- ほほえんだ: C(O)(=O)C(N)CCN(CC)CC
計算された属性
- せいみつぶんしりょう: 174.136827821g/mol
- どういたいしつりょう: 174.136827821g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 6
- 複雑さ: 135
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -2.9
- トポロジー分子極性表面積: 66.6Ų
じっけんとくせい
- 密度みつど: 1.046±0.06 g/cm3(Predicted)
- ふってん: 292.4±30.0 °C(Predicted)
- 酸性度係数(pKa): 2.09±0.10(Predicted)
2-amino-4-(diethylamino)butanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-192453-10g |
2-amino-4-(diethylamino)butanoic acid |
1218428-28-4 | 10g |
$2701.0 | 2023-09-17 | ||
Enamine | EN300-192453-0.1g |
2-amino-4-(diethylamino)butanoic acid |
1218428-28-4 | 0.1g |
$553.0 | 2023-09-17 | ||
Enamine | EN300-192453-0.25g |
2-amino-4-(diethylamino)butanoic acid |
1218428-28-4 | 0.25g |
$579.0 | 2023-09-17 | ||
Enamine | EN300-192453-1.0g |
2-amino-4-(diethylamino)butanoic acid |
1218428-28-4 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-192453-5g |
2-amino-4-(diethylamino)butanoic acid |
1218428-28-4 | 5g |
$1821.0 | 2023-09-17 | ||
Enamine | EN300-192453-2.5g |
2-amino-4-(diethylamino)butanoic acid |
1218428-28-4 | 2.5g |
$1230.0 | 2023-09-17 | ||
Enamine | EN300-192453-0.05g |
2-amino-4-(diethylamino)butanoic acid |
1218428-28-4 | 0.05g |
$528.0 | 2023-09-17 | ||
Enamine | EN300-192453-0.5g |
2-amino-4-(diethylamino)butanoic acid |
1218428-28-4 | 0.5g |
$603.0 | 2023-09-17 | ||
Enamine | EN300-192453-1g |
2-amino-4-(diethylamino)butanoic acid |
1218428-28-4 | 1g |
$628.0 | 2023-09-17 |
2-amino-4-(diethylamino)butanoic acid 関連文献
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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10. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
2-amino-4-(diethylamino)butanoic acidに関する追加情報
2-amino-4-(diethylamino)butanoic acid (CAS No: 1218428-28-4)
2-amino-4-(diethylamino)butanoic acid, a compound with the CAS registry number 1218428-28-4, is a versatile organic molecule that has garnered significant attention in the fields of chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes an amino group at the second position and a diethylamino group at the fourth position of a butanoic acid backbone. The combination of these functional groups imparts distinctive chemical properties, making it a valuable component in various applications.
The synthesis of 2-amino-4-(diethylamino)butanoic acid involves a series of well-established organic reactions, including alkylation, amidation, and possibly some form of stereochemical control to ensure the desired configuration of the molecule. Recent advancements in synthetic methodologies have enabled researchers to optimize the production process, improving yield and purity while reducing costs. These improvements are particularly important for large-scale manufacturing, where efficiency and scalability are paramount.
One of the most promising applications of 2-amino-4-(diethylamino)butanoic acid lies in its potential as a building block for drug development. The compound's structure allows for easy modification, enabling chemists to design molecules with specific pharmacokinetic profiles. For instance, studies have shown that derivatives of this compound exhibit potent bioactivity against various targets, including enzymes involved in metabolic disorders and receptors associated with neurological conditions.
In addition to its role in drug discovery, 2-amino-4-(diethylamino)butanoic acid has also found utility in materials science. Its ability to form stable complexes with metal ions makes it a candidate for use in coordination polymers and metal-organic frameworks (MOFs). Recent research has demonstrated that incorporating this compound into MOFs can enhance their porosity and stability, making them suitable for gas storage and catalytic applications.
The chemical properties of 2-amino-4-(diethylamino)butanoic acid are heavily influenced by its functional groups. The amino group contributes to its basicity, while the diethylamino group enhances lipophilicity, creating a balance between hydrophilic and hydrophobic characteristics. This balance is crucial for applications such as drug delivery systems, where molecules must navigate through biological membranes efficiently.
From an environmental standpoint, understanding the degradation pathways of 2-amino-4-(diethylamino)butanoic acid is essential for assessing its ecological impact. Recent studies have focused on enzymatic degradation mechanisms, revealing that certain microbial communities can metabolize this compound under specific conditions. These findings are significant for bioremediation strategies and for designing more sustainable chemical processes.
In conclusion, 2-amino-4-(diethylamino)butanoic acid (CAS No: 1218428-28-4) is a multifaceted compound with a wide range of potential applications across various scientific disciplines. Its unique structure, coupled with recent advancements in synthesis and application techniques, positions it as a key player in future innovations within chemistry and related fields.
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